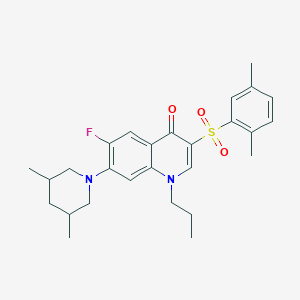

3-(2,5-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

説明

This quinolin-4-one derivative features a 1,4-dihydroquinolinone core substituted at positions 3, 6, 7, and 1. Key structural attributes include:

- Position 3: A 2,5-dimethylbenzenesulfonyl group, contributing steric bulk and electron-withdrawing properties.

- Position 7: A 3,5-dimethylpiperidin-1-yl group, introducing a lipophilic, bicyclic amine.

- Position 6: A fluorine atom, enhancing metabolic stability and electronic modulation.

- Position 1: A propyl chain, influencing solubility and pharmacokinetics.

特性

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33FN2O3S/c1-6-9-29-16-26(34(32,33)25-11-17(2)7-8-20(25)5)27(31)21-12-22(28)24(13-23(21)29)30-14-18(3)10-19(4)15-30/h7-8,11-13,16,18-19H,6,9-10,14-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQTVOUDDQQPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Piperidine Ring: This can be accomplished through nucleophilic substitution reactions, where a piperidine derivative is introduced to the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

Oxidation: N-oxides and sulfoxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Pharmacology: It may exhibit bioactivity against certain diseases, including cancer and infectious diseases.

Materials Science: The compound’s electronic properties could be harnessed in the development of organic semiconductors or other advanced materials.

作用機序

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological context.

類似化合物との比較

Comparison with Structural Analogs

Key Analog: 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one (CAS 931931-94-1)

This analog (CAS 931931-94-1) shares the quinolinone backbone and substituents at positions 1, 6, and 3 but differs at position 7 and the sulfonyl group’s substitution pattern .

Structural Differences :

| Feature | Target Compound | CAS 931931-94-1 |

|---|---|---|

| Sulfonyl Group | 2,5-Dimethylphenyl | 3,5-Dimethylphenyl |

| Position 7 Substituent | 3,5-Dimethylpiperidin-1-yl | Morpholin-4-yl |

| Molecular Formula | C27H32FN2O3S (calculated) | C24H27FN2O4S |

| Molecular Weight | ~483.07 g/mol (calculated) | 458.5 g/mol |

Implications of Structural Variations :

Sulfonyl Group: 2,5-Dimethylphenyl (Target): The 2,5-substitution creates a less symmetrical, sterically hindered environment compared to the 3,5-dimethylphenyl analog. This may alter binding pocket interactions in biological targets .

Position 7 Substituent: 3,5-Dimethylpiperidin-1-yl (Target): The dimethylpiperidine group is more lipophilic and conformationally rigid than morpholine, which may enhance membrane permeability but reduce solubility .

Physicochemical Properties :

Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons

While direct biological data are unavailable, structural insights allow informed speculation:

- Metabolic Stability : Both compounds feature a fluorine atom at position 6, likely blocking oxidative metabolism. However, the target’s dimethylpiperidine group may undergo slower hepatic clearance than morpholine due to reduced polarity .

- Target Engagement : The morpholine analog’s oxygen atom (CAS 931931-94-1) could form hydrogen bonds with serine/threonine kinases, whereas the dimethylpiperidine group (Target) might favor hydrophobic interactions with lipid-rich binding pockets.

Crystallographic and Computational Insights

The SHELX software suite (e.g., SHELXL, SHELXS) has been widely used for refining crystal structures of small molecules like these . Key observations:

- Conformational Analysis: The 3,5-dimethylpiperidine substituent in the target compound may induce torsional strain in the quinolinone ring, as seen in similar piperidine-containing analogs .

- Electron Density Maps : The 2,5-dimethylbenzenesulfonyl group’s asymmetric substitution could lead to distinct electron density profiles compared to the 3,5-dimethylphenyl analog, impacting crystallographic refinement protocols .

生物活性

3-(2,5-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a quinoline core and various functional groups that suggest promising biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- IUPAC Name : 3-(2,5-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

- Molecular Formula : C28H35FN2O3S

- Molecular Weight : 498.66 g/mol

- CAS Number : 82978-00-5

The biological activity of this compound is hypothesized to involve several mechanisms:

- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways.

- Antimicrobial Activity : The presence of the sulfonyl group may enhance the compound's ability to penetrate bacterial membranes and interfere with microbial metabolism.

Pharmacological Studies

Recent pharmacological studies have indicated that the compound exhibits significant activity against various biological targets:

| Target | Activity | Reference |

|---|---|---|

| COX Enzymes | Inhibition | |

| LOX Enzymes | Inhibition | |

| Bacterial Strains | Antimicrobial |

Case Studies

-

Anti-inflammatory Activity :

A study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers compared to controls, suggesting effective modulation of inflammatory responses. -

Antimicrobial Efficacy :

In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited MIC values comparable to standard antibiotics. This suggests its potential as a novel antimicrobial agent.

Synthesis and Characterization

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the sulfonyl group via electrophilic substitution.

- Fluorination at the 6-position using fluorinating agents.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。